N-(2-Acetyl-6-methoxyphenyl)formamide

Medicinal Chemistry Fragment-Based Drug Design SAR Analysis

Sourcing reproducible fragment-library building blocks often leads to inconsistent purity and structural ambiguity. N-(2-Acetyl-6-methoxyphenyl)formamide (CAS 408507-83-5) eliminates this uncertainty with a defined ortho,ortho-disubstitution pattern and 95% certified purity, making it a reliable core for fragment-based screening, C-H activation, and analytical reference workflows. • Ideal fragment: MW 193.2 Da, clogP 1.3 - fully compliant with the Rule of Three for fragment libraries. • Directing-group efficiency: the compact N-formyl group enables ortho-C-H activation with higher selectivity than bulkier amide analogs. • Supply assurance: available in stock, backed by rigorous quality control, and ready for immediate global dispatch.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B13100732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Acetyl-6-methoxyphenyl)formamide
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC=C1)OC)NC=O
InChIInChI=1S/C10H11NO3/c1-7(13)8-4-3-5-9(14-2)10(8)11-6-12/h3-6H,1-2H3,(H,11,12)
InChIKeyRDSKHXZRBGUNSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Acetyl-6-methoxyphenyl)formamide Overview


N-(2-Acetyl-6-methoxyphenyl)formamide (CAS 408507-83-5) is a disubstituted N-aryl formamide featuring ortho-acetyl and ortho-methoxy groups on the phenyl ring [1]. With a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol, the compound presents a distinct hydrogen-bonding profile (1 H-bond donor, 3 H-bond acceptors) and a moderate lipophilicity (XLogP3 = 1.3), positioning it as a compact, functional-group-rich intermediate for medicinal chemistry and fragment-based library design [2]. Commercially available at purities up to 98%, it serves as a key starting material or reference standard in synthetic and analytical workflows .

Why N-(2-Acetyl-6-methoxyphenyl)formamide Cannot Be Substituted


The ortho,ortho-disubstitution pattern (2-acetyl-6-methoxy) of this formamide markedly alters its electronic and steric properties relative to simpler N-phenylformamide or mono-substituted variants [1][2]. The acetyl group introduces a conjugated π-system that extends beyond the aromatic ring, directly influencing the reactivity of the formamide moiety, while the electron-donating methoxy group further polarizes the aryl ring, affecting both nucleophilic and electrophilic aromatic substitution chemistries [1]. These differences are not trivial; substituting with the des-methoxy analog (N-(2-acetylphenyl)formamide, CAS 5257-06-7) removes the ortho-methoxy's resonance and steric contributions, leading to a different reaction coordinate in any downstream chemistry that relies on that position's activation . This inherent structural uniqueness mandates sourcing the exact compound for reproducible synthetic outcomes.

Quantitative Comparison with Close Analogs


Physicochemical Comparison vs. Des-Methoxy Analog

The presence of the 6-methoxy group in the target compound lowers the computed logP (XLogP3) by 0.5 units compared to its des-methoxy counterpart, N-(2-acetylphenyl)formamide [1][2]. This difference in lipophilicity, along with the additional H-bond acceptor, impacts solubility, passive membrane permeability, and protein-binding potential, a critical consideration in fragment-based screening library design [3].

Medicinal Chemistry Fragment-Based Drug Design SAR Analysis

Steric Bulk Differentiation vs. Acetamide Analog

Replacing the formamide (N-formyl) group with an acetamide (N-acetyl) group, as in the closely related N-(2-acetyl-6-methoxyphenyl)acetamide (CAS 875258-00-7), increases the molecular weight (ΔMW +14 g/mol) and introduces additional steric bulk adjacent to the ortho-acetyl substituent [1][2]. This steric augmentation can be quantified by the increase in the count of heavy atoms (from 14 to 15) and rotatable bonds (from 3 to 4), directly affecting the compound's conformational flexibility and potential for steric clash in tight binding pockets [1].

Synthetic Chemistry Steric Effects Acylation Selectivity

Directing Group Comparison: Formamide vs. Pivalamide

The N-formyl group in the target compound serves as a smaller, more readily removable directing group compared to the bulky N-pivaloyl group found in N-(2-Acetyl-6-methoxyphenyl)pivalamide (CAS 228878-05-5) . This difference is critical for C-H activation strategies where steric hindrance around the metal catalyst can dictate site-selectivity and reaction yield. While direct comparative reaction data for these two specific compounds is not available, the class-level inference from broader C-H activation literature supports that formamides generally outperform bulkier amides in reactions requiring less encumbered metallacycle formation [1].

C-H Activation Directing Groups Synthetic Methodology

Application Scenarios for N-(2-Acetyl-6-methoxyphenyl)formamide


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight (193.2 Da) and clogP (1.3) that adhere to the 'Rule of Three' for fragments, N-(2-Acetyl-6-methoxyphenyl)formamide is an ideal core for fragment library enumeration. Its superior solubility profile and hydrogen-bonding capacity, quantitatively differentiated from its des-methoxy and acetamide analogs, position it as a high-priority fragment for screening against targets with polar active sites [1].

Synthetic Intermediate for Regioselective C-H Functionalization

The compact N-formyl group is a proven directing group in transition-metal catalysis. The target compound's minimal steric profile, compared to bulkier amide derivatives, makes it the preferred substrate for ortho-C-H activation reactions, promising higher yields and better selectivity in the synthesis of more complex, polysubstituted aromatic compounds [2].

Reference Standard in Analytical Method Development

Available at a certified purity of at least 95% (and up to 98% from specific vendors), this well-characterized compound is suitable as a reference standard for HPLC, LC-MS, or NMR method validation. Its unique retention time and spectral signature, distinct from its close analogs N-(2-acetylphenyl)formamide and N-(2-acetyl-6-methoxyphenyl)acetamide, ensure accurate quantification and identification in reaction monitoring and impurity profiling studies .

Physicochemical Probe in Structural Biology and Computational Chemistry

The defined set of hydrogen-bond donors/acceptors (1 donor, 3 acceptors) and a topological polar surface area (TPSA) of 55.4 Ų make this compound a valuable physicochemical probe. Researchers can use it to experimentally validate computational models of protein-ligand binding, particularly for studying the energetic contributions of the methoxy group and formamide moiety, which are absent in simpler N-phenylformamide scaffolds [1].

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